2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one

Medicinal chemistry Molecular recognition PTP inhibition

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS 1803811-66-6) is an α-bromoacetophenone derivative bearing a 2,4-difluoro-5-methoxyphenyl ring system. It possesses the reactive α-bromoketone electrophilic warhead characteristic of this compound class, which acts as a covalent protein tyrosine phosphatase (PTP) inhibitory pharmacophore via alkylation of the conserved catalytic cysteine residue.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.054
CAS No. 1803811-66-6
Cat. No. B2905210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
CAS1803811-66-6
Molecular FormulaC9H7BrF2O2
Molecular Weight265.054
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)CBr)F)F
InChIInChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3
InChIKeySIPZBCGTTPFCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS 1803811-66-6): A Dual-Fluorinated α-Bromoacetophenone Building Block for Medicinal Chemistry


2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS 1803811-66-6) is an α-bromoacetophenone derivative bearing a 2,4-difluoro-5-methoxyphenyl ring system. It possesses the reactive α-bromoketone electrophilic warhead characteristic of this compound class, which acts as a covalent protein tyrosine phosphatase (PTP) inhibitory pharmacophore via alkylation of the conserved catalytic cysteine residue [1]. With a molecular formula of C9H7BrF2O2, a molecular weight of 265.05 g/mol, and a computed XLogP3 of 2.6 [2], this compound occupies a differentiated chemical space relative to mono-substituted or non-fluorinated α-bromoacetophenone analogs.

Why Generic Substitution of 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one Is Scientifically Unjustified


Although multiple α-bromoacetophenone derivatives share the same electrophilic warhead, the Arabaci et al. (2002) SAR study demonstrated that phenyl ring substitution—while broadly tolerant—can modulate both inhibitor potency and selectivity across PTP family members (SHP-1 and PTP1B) [1]. The 2,4-difluoro-5-methoxy substitution pattern of CAS 1803811-66-6 is structurally distinct from all commercially common analogs: it uniquely combines two electron-withdrawing ring fluorines with an electron-donating methoxy group, resulting in a computed hydrogen bond acceptor count of 4 and a topological polar surface area of 26.3 Ų [2]. These properties differ materially from 2-bromo-4'-methoxyacetophenone (HB acceptors: 2; TPSA: 26.3 Ų), 2-bromo-2',4'-difluoroacetophenone (HB acceptors: 3; TPSA: 17.1 Ų), and 2-bromo-1-(4-(difluoromethoxy)phenyl)ethanone (HB acceptors: 4; XLogP3: 3.3) [2]. Substituting any of these analogs for CAS 1803811-66-6 would alter molecular recognition potential, lipophilicity, and downstream synthetic outcomes without experimental validation of equivalence.

Quantitative Differentiation Evidence for 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS 1803811-66-6) Against Closest Structural Analogs


Evidence Item 1: Enhanced Hydrogen Bond Acceptor Capacity Compared to Mono-Substituted and Non-Methoxylated Analogs

CAS 1803811-66-6 possesses a computed hydrogen bond acceptor count of 4, derived from its carbonyl oxygen, methoxy oxygen, and two aromatic fluorine atoms [1]. This is higher than 2-bromo-4'-methoxyacetophenone (HB acceptors: 2), 2-bromo-2',4'-difluoroacetophenone (HB acceptors: 3), and 2-bromo-4'-hydroxyacetophenone / PTP Inhibitor I (HB acceptors: 2) [1]. The additional H-bond acceptor capacity may influence target binding orientation within the PTP active site, where the Arabaci et al. SAR study established that phenyl ring derivatization can affect both potency and selectivity across PTP1B and SHP-1 [2].

Medicinal chemistry Molecular recognition PTP inhibition

Evidence Item 2: Balanced Lipophilicity (XLogP3 = 2.6) Relative to Difluoromethoxy and Non-Fluorinated Analogs

CAS 1803811-66-6 has a computed XLogP3 of 2.6 [1], positioning it within the drug-like lipophilicity range (typically 1–3 for oral bioavailability). This value is similar to 2-bromo-2',4'-difluoroacetophenone (XLogP3: 2.6) [2] but lower—and more drug-like—than the directly isomeric 2-bromo-1-(4-(difluoromethoxy)phenyl)ethanone (XLogP3: 3.3) [3]. Compared to 2-bromo-4'-methoxyacetophenone (XLogP3: 2.5) [4], the target compound achieves comparable lipophilicity despite bearing two additional fluorine atoms (MW 265.05 vs. 229.07), reflecting a differentiated balance of polarity and hydrophobicity.

Drug-likeness Lipophilicity ADME prediction

Evidence Item 3: Intermediate Topological Polar Surface Area (TPSA = 26.3 Ų) for Tunable Permeability

The computed topological polar surface area of CAS 1803811-66-6 is 26.3 Ų [1]. This value falls between the less polar 2-bromo-2',4'-difluoroacetophenone (TPSA: 17.1 Ų) [2] and the comparably polar 2-bromo-4'-methoxyacetophenone (TPSA: 26.3 Ų) [3]. TPSA values below 60–70 Ų are generally predictive of good intestinal absorption and blood–brain barrier penetration, while values below 140 Ų correlate with oral bioavailability [4]. The target compound's TPSA, combined with its intermediate lipophilicity, suggests tunable permeability characteristics that differ from both the low-TPSA 2,4-difluoro analog and the higher-XLogP3 difluoromethoxy analog.

Membrane permeability Physicochemical properties Drug design

Evidence Item 4: Class-Level PTP Inhibitory Activity with Phenyl Ring Substitution Tolerance, Enabling Differentiated Selectivity Tuning

The foundational SAR study by Arabaci et al. (2002) demonstrated that α-bromoacetophenone derivatives act as covalent, active-site-directed PTP inhibitors with Ki values of 42 μM (PTP1B) and 43 μM (SHP-1) for the unsubstituted phenyl derivative PTP Inhibitor I [1]. Critically, the study established that (i) bromides are substantially more potent than corresponding chlorides, and (ii) the phenyl ring is 'remarkably tolerant to modifications,' with para-position derivatization capable of improving both potency and selectivity [1]. While direct Ki or IC50 data for CAS 1803811-66-6 have not been reported in peer-reviewed literature as of the search date, the class-level SAR predicts that the 2,4-difluoro-5-methoxy substitution will preserve covalent PTP engagement while the electronic and steric effects of the ortho/para fluorines and meta-methoxy group may differentiate its selectivity fingerprint across the PTP family.

Protein tyrosine phosphatase Covalent inhibitor SHP-1 PTP1B

Evidence Item 5: Unique 2,4-Difluoro-5-Methoxy Substitution Pattern Not Available from Any Single Commercial Analog

CAS 1803811-66-6 is the only α-bromoacetophenone derivative combining simultaneous 2,4-difluoro and 5-methoxy phenyl substitution in a single commercial building block [1]. The closest available analogs each capture only one aspect of this pharmacophore: 2-bromo-2',4'-difluoroacetophenone (CAS 102429-07-2) provides the difluoro motif but lacks the methoxy group [2]; 2-bromo-4'-methoxyacetophenone (CAS 2632-13-5) provides the methoxy group but lacks fluorine atoms [3]; and 2-bromo-1-(4-(difluoromethoxy)phenyl)ethanone (CAS 141134-24-9) places the difluoromethoxy group at the para position rather than the ortho/para-fluoro plus meta-methoxy arrangement [4]. This unique substitution pattern makes the compound a privileged intermediate for constructing fluorinated heterocycles and biaryl systems where both metabolic stability (from fluorine) and electronic tuning (from methoxy) are required.

Chemical space Building block Scaffold differentiation

Optimal Research and Procurement Application Scenarios for 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS 1803811-66-6)


Scenario 1: Differentiated PTP Probe Development Requiring Balanced Lipophilicity and Enhanced H-Bonding Capacity

For research groups developing covalent PTP inhibitors to dissect SHP-1 versus PTP1B signaling, CAS 1803811-66-6 offers a computed H-bond acceptor count of 4 (vs. 2–3 for common analogs) and a drug-like XLogP3 of 2.6 [1]. The foundational Arabaci et al. SAR indicates that phenyl ring derivatization can influence both potency and selectivity [2]. This compound is therefore the appropriate choice when the experimental goal is to probe how combined ortho/para fluorination plus meta-methoxylation affects PTP family selectivity, without the confounding high lipophilicity (XLogP3 3.3) of the 4-difluoromethoxy analog.

Scenario 2: Synthesis of Fluorinated Heterocycles via Nucleophilic Displacement of the α-Bromo Ketone

The α-bromoketone moiety of CAS 1803811-66-6 is a versatile electrophilic handle for nucleophilic substitution reactions with thiols, amines, and heterocyclic precursors. The 2,4-difluoro-5-methoxyphenyl ring provides both metabolic stability (fluorine blocks oxidative metabolism at ortho and para positions) and electronic tuning (methoxy donates electron density). This substitution pattern is structurally unique among commercial α-bromoacetophenone building blocks [1], making this compound the preferred starting material for constructing fluorinated imidazoles, thiazoles, or oxazoles where the 2,4-difluoro-5-methoxy aryl group must be installed in a single step rather than through sequential functionalization.

Scenario 3: Fragment-Based Drug Discovery Libraries Requiring Fluorine-Containing Covalent Warheads

Fragment libraries enriched with fluorine-containing covalent warheads are valuable for ¹⁹F NMR-based screening and for accessing binding sites sensitive to fluorophilic interactions. With a molecular weight of 265.05 Da, XLogP3 of 2.6, and TPSA of 26.3 Ų, CAS 1803811-66-6 satisfies fragment-like physicochemical criteria (MW < 300, clogP ≤ 3) [1]. The presence of two magnetically distinct aromatic fluorine atoms enables ¹⁹F NMR detection without additional labeling, while the α-bromoketone provides a covalent mechanism for target engagement. This compound should be prioritized over non-fluorinated or mono-fluorinated analogs when the screening cascade includes ¹⁹F NMR-based hit confirmation or when fluorinated fragments are specifically sought for their metabolic stability advantages.

Scenario 4: Structure–Activity Relationship Studies on Phenyl Ring Substitution Effects in Covalent Enzyme Inhibition

The Arabaci et al. study demonstrated that while the phenyl ring of α-bromoacetophenones is tolerant to modifications, specific substituents can produce up to 20-fold changes in potency when combined with additional pharmacophoric elements [1]. CAS 1803811-66-6 fills a gap in the commercially available substitution matrix: no other single compound provides the 2,4-difluoro-5-methoxy combination. For systematic SAR campaigns aimed at understanding electronic (Hammett) and steric effects of poly-substitution on PTP inactivation kinetics (kinact/KI), this compound is the indispensable entry point for the 2,4-difluoro-5-methoxy quadrant of the substitution grid.

Quote Request

Request a Quote for 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.